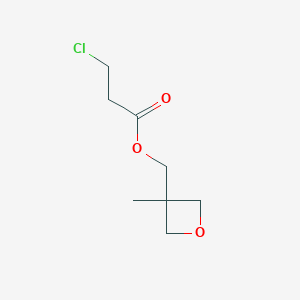![molecular formula C17H15NS B14217261 Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- CAS No. 749217-52-5](/img/structure/B14217261.png)
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- is a complex organic compound with a unique structure that includes a benzenamine moiety and a cyclobutenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenamine with a cyclobutenone derivative in the presence of a methylthio group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenamine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated cyclobutenylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-(methylthio)-: A simpler analog with a similar methylthio group but lacking the cyclobutenylidene moiety.
Benzenamine, 2-methoxy-3-(methylthio)-: Another analog with a methoxy group in addition to the methylthio group.
Uniqueness
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- is unique due to its cyclobutenylidene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that simpler analogs may not be suitable for.
Eigenschaften
CAS-Nummer |
749217-52-5 |
|---|---|
Molekularformel |
C17H15NS |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
3-methylsulfanyl-N,2-diphenylcyclobut-2-en-1-imine |
InChI |
InChI=1S/C17H15NS/c1-19-16-12-15(18-14-10-6-3-7-11-14)17(16)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI-Schlüssel |
OQEFOHYFKRQHES-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C(=NC2=CC=CC=C2)C1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


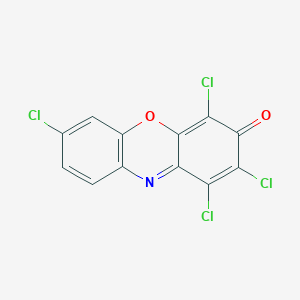
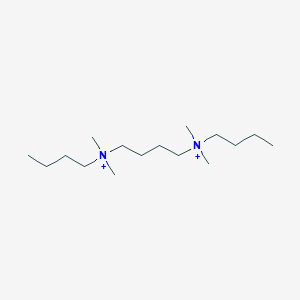
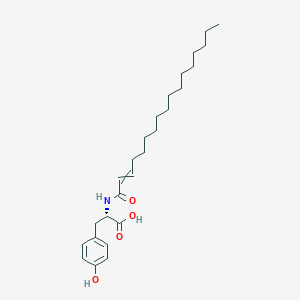

![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)



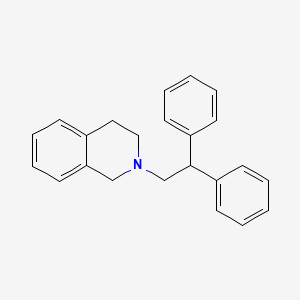
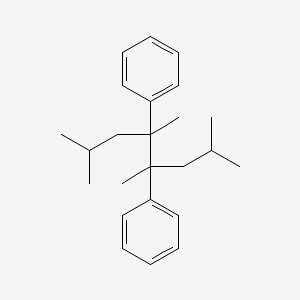
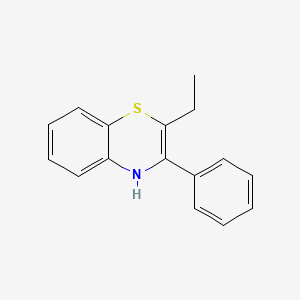
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![3-Pentanone, 2,4-dimethyl-2,4-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14217272.png)
